

Illuminating the Potency of CCT241533: A Comparative Guide to CHK2 Inhibition

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Compound of Interest

Compound Name: CCT241533

Cat. No.: B560082

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SUTTON, England – In the intricate landscape of cancer therapeutics, the quest for potent and selective inhibitors of key signaling molecules is paramount. **CCT241533** has emerged as a highly potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical transducer kinase in the DNA damage response (DDR) pathway. This guide provides a comprehensive comparison of **CCT241533** with other known CHK2 inhibitors, supported by biochemical and cellular assay data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

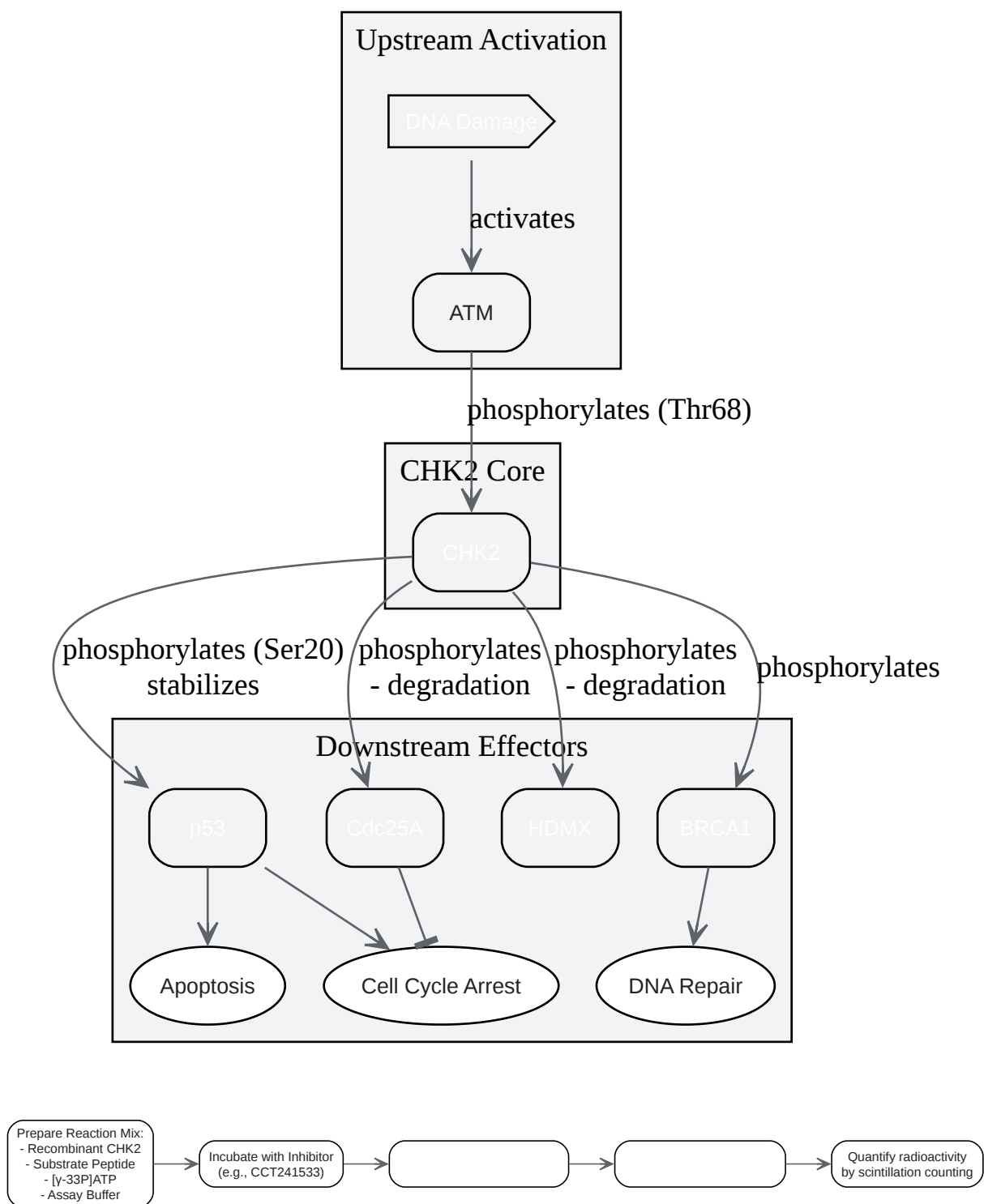
Unveiling the Potency: A Head-to-Head Comparison

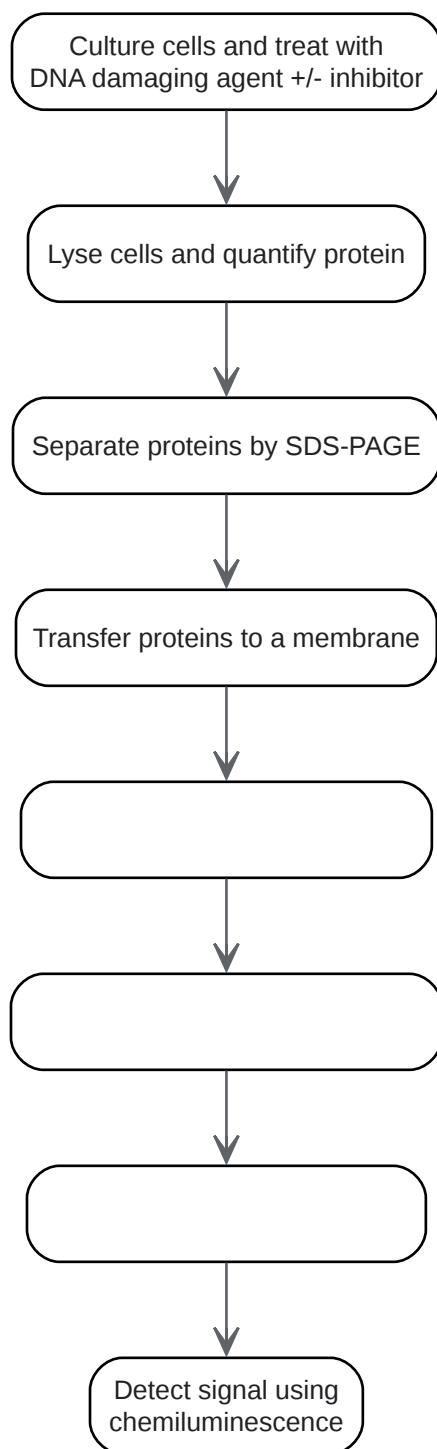
CCT241533 distinguishes itself with a remarkable inhibitory concentration (IC₅₀) of 3 nM against CHK2 in biochemical assays.^{[1][2]} Its potency, coupled with significant selectivity over the related kinase CHK1, underscores its potential as a precise tool for dissecting CHK2-mediated signaling and as a candidate for further therapeutic development. To contextualize its performance, the following table summarizes the reported potencies of **CCT241533** and other notable CHK2 inhibitors.

Compound	CHK2 IC50 (nM)	CHK1 IC50 (nM)	Assay Type	Reference
CCT241533	3	245	Radiometric Kinase Assay	[1]
BML-277	15	>15,000	Radiometric Kinase Assay	
AZD7762	<10	5	Scintillation Proximity Assay	
PF-477736	47	0.49	Kinase Assay	

The CHK2 Signaling Axis: A Visual Guide

The DNA damage response is a complex network of signaling pathways crucial for maintaining genomic integrity. Upon DNA double-strand breaks, the ATM kinase is activated and subsequently phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.





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References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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